Carbidopa, 6-bromo

Descripción general

Descripción

2-Bromo (S)-Carbidopa is a derivative of carbidopa, a well-known drug used in the treatment of Parkinson’s disease. Carbidopa itself is an inhibitor of aromatic-L-amino-acid decarboxylase, which prevents the peripheral metabolism of levodopa, allowing more of it to reach the brain where it can be converted to dopamine . The addition of a bromine atom to the carbidopa molecule may alter its chemical properties and potentially its biological activity.

Aplicaciones Científicas De Investigación

2-Bromo (S)-Carbidopa has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis to study the effects of bromination on the chemical properties of carbidopa.

Biology: Investigated for its potential effects on biological systems, particularly in relation to its parent compound, carbidopa.

Medicine: Explored for its potential use in the treatment of neurological disorders, similar to carbidopa.

Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mecanismo De Acción

Target of Action

Carbidopa, 6-bromo primarily targets the enzyme aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase (DDC) . This enzyme is crucial in the biosynthesis of neurotransmitters, including dopamine, by converting L-DOPA to dopamine .

Mode of Action

This compound acts as an inhibitor of DDC . By binding to the enzyme, it prevents the decarboxylation of L-DOPA to dopamine in the peripheral tissues. This inhibition is significant because it allows more L-DOPA to cross the blood-brain barrier, where it can be converted to dopamine in the brain, thus enhancing the therapeutic effects for conditions like Parkinson’s disease .

Biochemical Pathways

The inhibition of DDC by this compound affects the dopaminergic pathway . By preventing the peripheral conversion of L-DOPA to dopamine, it ensures that a higher concentration of L-DOPA reaches the central nervous system. This increases the availability of dopamine in the brain, which is deficient in patients with Parkinson’s disease .

Pharmacokinetics

This compound exhibits the following ADME properties:

- Excretion : The elimination half-life is approximately 2 hours, and it is excreted primarily via the kidneys .

These properties ensure that this compound remains effective in inhibiting peripheral DDC, thereby increasing the bioavailability of L-DOPA in the brain.

Result of Action

The primary molecular effect of this compound is the inhibition of peripheral DDC , leading to increased levels of L-DOPA in the bloodstream. At the cellular level, this results in higher dopamine synthesis in the brain, which helps alleviate the motor symptoms associated with Parkinson’s disease .

Action Environment

Environmental factors such as pH, temperature, and the presence of other medications can influence the efficacy and stability of this compound. For instance, the compound is stable under physiological pH but may degrade under extreme pH conditions. Additionally, interactions with other drugs that affect the dopaminergic system can alter its effectiveness .

Análisis Bioquímico

Biochemical Properties

Carbidopa, 6-bromo, like its parent compound Carbidopa, is a potent inhibitor of the enzyme DDC . This enzyme plays a crucial role in the biosynthesis of L-tryptophan to serotonin and the conversion of L-DOPA to dopamine . By inhibiting DDC, this compound prevents the peripheral metabolism of Levodopa, allowing a greater proportion of the administered Levodopa to cross the blood-brain barrier for central nervous system effect .

Cellular Effects

This compound, through its inhibition of DDC, impacts various types of cells and cellular processes. For instance, it has been shown to strongly inhibit T cell activation both in vitro and in vivo . This inhibition of T cell responses has implications in conditions like Parkinson’s disease, where increased numbers of activated/memory T cells are observed .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to and inhibition of the DDC enzyme . This prevents the conversion of Levodopa to dopamine outside the central nervous system, thereby reducing unwanted side effects of Levodopa on organs located outside the CNS .

Temporal Effects in Laboratory Settings

Studies on Carbidopa have shown that it can lead to side effects such as heartburn, muscle twitching, paresthesias at higher doses, migraines, and hallucinations after a single dose .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on Carbidopa has shown that it can mitigate conditions like experimental autoimmune encephalitis and collagen-induced arthritis in animal models .

Metabolic Pathways

This compound, like Carbidopa, is involved in the metabolic pathway of Levodopa. It inhibits the enzyme DDC, which is crucial in the conversion of Levodopa to dopamine .

Transport and Distribution

This compound is widely distributed in tissues, except in the brain . After one hour, Carbidopa is found mainly in the kidney, lungs, small intestine, and liver .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of carbidopa, 6-bromo typically involves the bromination of carbidopa. This can be achieved through the reaction of carbidopa with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors could be advantageous in scaling up the production while maintaining consistent quality .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo (S)-Carbidopa can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The bromine atom in carbidopa, 6-bromo can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbidopa quinone derivatives, while substitution reactions can produce various carbidopa analogs with different functional groups .

Comparación Con Compuestos Similares

Similar Compounds

Carbidopa: The parent compound, used in combination with levodopa for Parkinson’s disease.

Levodopa: A precursor to dopamine, often used with carbidopa to enhance its efficacy.

Benserazide: Another decarboxylase inhibitor used in combination with levodopa.

Uniqueness

2-Bromo (S)-Carbidopa is unique due to the presence of the bromine atom, which may confer different chemical and biological properties compared to carbidopa. This modification can potentially enhance its efficacy or reduce side effects, making it a valuable compound for further research and development .

Actividad Biológica

2-Bromo (S)-Carbidopa is a derivative of carbidopa, which is primarily known for its role as a DOPA decarboxylase inhibitor in the treatment of Parkinson's disease. This compound enhances the bioavailability of levodopa by preventing its peripheral metabolism, thus allowing more of it to reach the central nervous system. The biological activity of 2-Bromo (S)-Carbidopa has been the subject of various studies, focusing on its pharmacological properties, cytotoxic effects, and potential therapeutic applications.

Carbidopa, including its brominated variant, acts as a competitive inhibitor of the enzyme DOPA decarboxylase. By inhibiting this enzyme, it reduces the conversion of levodopa to dopamine outside the brain, which is crucial for maximizing the therapeutic effects in Parkinson's disease patients. The introduction of a bromine atom in 2-Bromo (S)-Carbidopa may influence its binding affinity and pharmacokinetic properties compared to standard carbidopa.

Biological Activity and Research Findings

Research indicates that 2-Bromo (S)-Carbidopa exhibits significant biological activity, particularly in cancer research and neuropharmacology. Below are some key findings:

Cytotoxic Effects

- Cell Line Studies : Studies have shown that carbidopa can decrease the growth of certain cancer cell lines. For instance, at a concentration of 100 µM, carbidopa reduced the growth of SK-N-SH neuroblastoma and A204 rhabdomyosarcoma cells but did not affect DU 145 prostate or MCF7 breast cancer cells . This suggests selective cytotoxicity that could be further explored with 2-Bromo (S)-Carbidopa.

- Combination Therapy : Sublethal doses of carbidopa have shown additive cytotoxic effects when combined with etoposide in carcinoid cells and synergistic effects with topotecan in small cell lung cancer (SCLC) cells . This points to potential roles for 2-Bromo (S)-Carbidopa in combination therapies.

Pharmacokinetics

- Absorption and Bioavailability : The pharmacokinetic profile of carbidopa indicates that it does not cross the blood-brain barrier effectively when administered alone. However, modifications such as bromination may alter its absorption characteristics and enhance its efficacy when used alongside levodopa .

Case Studies

A review of pharmacotherapy in Parkinson's disease highlights the importance of combining carbidopa with levodopa to improve patient outcomes. In clinical trials comparing levodopa-carbidopa combinations with other treatments, it was noted that patients experienced varying degrees of symptomatic relief depending on their specific treatment regimens . Future studies involving 2-Bromo (S)-Carbidopa could provide insights into its effectiveness relative to existing therapies.

Data Tables

Propiedades

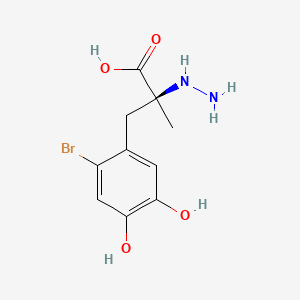

IUPAC Name |

(2S)-3-(2-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O4/c1-10(13-12,9(16)17)4-5-2-7(14)8(15)3-6(5)11/h2-3,13-15H,4,12H2,1H3,(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBONFZRHFUWIX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1Br)O)O)(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1Br)O)O)(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301150100 | |

| Record name | Benzenepropanoic acid, 2-bromo-α-hydrazino-4,5-dihydroxy-α-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301150100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43197-33-7 | |

| Record name | Benzenepropanoic acid, 2-bromo-α-hydrazino-4,5-dihydroxy-α-methyl-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43197-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbidopa, 6-bromo | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043197337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 2-bromo-α-hydrazino-4,5-dihydroxy-α-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301150100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBIDOPA, 6-BROMO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O6NJX3L6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.